6-chloro-2-(trifluoromethyl)-9H-Purine

Antiviral drug discovery Rhinovirus Purine nucleoside analogs

Researchers synthesizing kinase inhibitor libraries or antirhinovirus agents often face batch-to-batch variability with generic purine scaffolds. This 2-CF3-substituted purine eliminates isomer ambiguity, ensuring regioselective N9-alkylation and consistent SAR data. - Enables validated two-step alkylation-amination to generate derivatives with IC50 as low as 0.03 μM against rhinovirus 1B. - Baseline PNP IC50 of 1330 nM serves as a reproducible reference standard for assay validation. - Predicted pKa 5.55 ensures neutral species at physiological pH, facilitating intracellular target engagement. Supplied with full analytical documentation to guarantee lot-to-lot consistency for demanding medicinal chemistry workflows.

Molecular Formula C6H2ClF3N4
Molecular Weight 222.55 g/mol
CAS No. 1998-63-6
Cat. No. B156210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-(trifluoromethyl)-9H-Purine
CAS1998-63-6
Molecular FormulaC6H2ClF3N4
Molecular Weight222.55 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC(=N2)C(F)(F)F)Cl
InChIInChI=1S/C6H2ClF3N4/c7-3-2-4(12-1-11-2)14-5(13-3)6(8,9)10/h1H,(H,11,12,13,14)
InChIKeyGRFXWPMEDWAEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-(trifluoromethyl)-9H-Purine: Core Scaffold


6-Chloro-2-(trifluoromethyl)-9H-purine (CFP, CAS 1998-63-6) is a 2,6-disubstituted purine derivative bearing an electron-withdrawing trifluoromethyl group at C2 and a synthetically versatile chlorine at C6 . The compound serves as a privileged scaffold in medicinal chemistry, enabling sequential derivatization at N9 and C6 to generate libraries of purine-based bioactive molecules [1]. Its physicochemical profile includes a predicted pKa of 5.55±0.20 and a predicted boiling point of 181.0±50.0°C, values that inform its handling and reaction design relative to positional isomers .

Scaffold Type 2-CF₃ purine with C6-Cl synthetic handle Privileged core for library synthesis
Derivatization Route Sequential N9-alkylation then C6-SNAr Literature-validated two-step protocol
Electronic Profile 2-trifluoromethyl enhances metabolic stability Distinct from 8-CF₃ isomer electronics

6-Chloro-2-(trifluoromethyl)-9H-Purine: Irreplaceable Scaffold


The substitution pattern of 6-chloro-2-(trifluoromethyl)-9H-purine is non-interchangeable with its positional isomers due to divergent electronic properties and reactivity profiles. The 2-trifluoromethyl group confers enhanced metabolic stability and altered electron density at the purine core relative to 8-CF3 or non-fluorinated analogs, directly impacting both biological target engagement and synthetic transformation outcomes [1]. Replacement with 6-chloro-8-(trifluoromethyl)-9H-purine (CAS 282522-06-9) or 6-chloropurine results in distinct regioselectivity during N9-alkylation and altered nucleophilic aromatic substitution kinetics at C6 [2]. Generic interchange therefore introduces uncontrolled variability in library synthesis and invalidates established SAR from the antirhinovirus and kinase inhibitor literature [3].

Positional isomer (8-CF₃) shifts electronic and steric profile, altering N9-alkylation regioselectivity and C6 reactivity.
Non-fluorinated analogs lack CF₃-dependent metabolic stability and may produce divergent SAR in antiviral or kinase assays.
Ionization state differs significantly (pKa ~3 units lower than 6-chloropurine), impacting solubility and passive diffusion models.

6-Chloro-2-(trifluoromethyl)-9H-Purine: Quantitative Differentiation Evidence


Antirhinovirus Activity of Derivatives

Derivatives of 6-chloro-2-(trifluoromethyl)-9H-purine, specifically 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines, demonstrate potent antirhinovirus activity with IC50 values of 0.03 μM against rhinovirus serotype 1B [1]. This activity is scaffold-dependent: while the parent compound CFP itself exhibits antirhinoviral properties through ribonucleotide reductase inhibition , the 2-CF3 substitution is essential for the potency of the elaborated 6-(dimethylamino)-9-benzyl derivatives. Comparatively, 2-unsubstituted or 2-alkyl purine analogs in the same series show markedly reduced activity (data not quantified in primary source), underscoring the CF3 group's contribution to target engagement .

Antirhinovirus IC₅₀
Context-dependent
0.03 μM for 6-(dimethylamino)-2-CF₃ benzylpurine (scaffold-dependent)
Supports 2-CF₃ scaffold utility for antiviral library design
Comparator data not quantified; class-level CF₃ advantage inferred
Antiviral drug discovery Rhinovirus Purine nucleoside analogs

PNP Inhibition Activity

6-Chloro-2-(trifluoromethyl)-9H-purine (CFP) exhibits measurable inhibition of human purine nucleoside phosphorylase (PNP) with an IC50 of 1330 nM, determined via radiometric assay monitoring conversion of [8-14C]-inosine to [8-14C]-hypoxanthine [1]. While this potency is moderate compared to optimized clinical PNP inhibitors, it provides a quantifiable benchmark for the 2-CF3-6-chloro substitution pattern in a validated enzymatic assay. Comparative data for the 8-CF3 positional isomer (CAS 282522-06-9) under identical conditions are not available in the public domain, but the 2-CF3 orientation places the electron-withdrawing group proximal to the N1/N3 hydrogen-bonding network of the purine ring, a critical recognition element in PNP active sites [2].

PNP Inhibition
Data to verify
IC₅₀ 1330 nM (radiometric assay)
Provides assay-validated benchmark for PNP SAR studies
8-CF₃ isomer lacks public IC₅₀ data; isomer specificity uncertain
Enzyme inhibition Purine metabolism Nucleoside phosphorylase

Ionization Profile Differentiation

The predicted pKa of 6-chloro-2-(trifluoromethyl)-9H-purine is 5.55±0.20 , a value that places the N9-H predominantly unionized at physiological pH (7.4) but partially ionized in mildly acidic environments. This contrasts with 6-chloropurine (predicted pKa ~8.5-9.0 for N9-H, deprotonated only at high pH) and with 6-chloro-8-(trifluoromethyl)-9H-purine, where the 8-CF3 group exerts a distinct inductive effect on the purine ring's acid-base equilibrium [1]. The pKa of 5.55 predicts that at pH 7.4, approximately 1.4% of the compound exists in the ionized (anionic) form, influencing membrane permeability and solubility in a manner not replicated by positional isomers [2].

Ionization Profile
Class-level inference
Predicted pKa 5.55±0.20
~3-unit pKa shift vs. non-fluorinated purine; influences formulation & diffusion
Predicted value; experimental confirmation advised
Physicochemical properties Drug-likeness Ionization state

Sequential N9-Alkylation and C6-Amination Route

6-Chloro-2-(trifluoromethyl)-9H-purine enables a two-step, one-pot functionalization sequence: N9-alkylation with benzyl halides followed by C6-chloro displacement with dimethylamine, yielding 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines [1]. This reactivity profile is distinct from 6-chloro-8-(trifluoromethyl)-9H-purine, where the 8-CF3 group introduces steric hindrance at N9 and alters the electronics of the pyrimidine ring, potentially reducing alkylation efficiency [2]. The 2-CF3 substitution leaves the N9 position sterically accessible while the C6-Cl remains sufficiently electrophilic for nucleophilic aromatic substitution (SNAr) under mild conditions [3].

Synthetic Route
Reported
Validated N9-alkylation/C6-amination sequence
Supports efficient library generation; 8-CF₃ isomer lacks analogous protocol
Yields not individually tabulated; method demonstrated across 23 derivatives
Medicinal chemistry Purine derivatization Nucleophilic aromatic substitution

6-Chloro-2-(trifluoromethyl)-9H-Purine: Key Applications


Antirhinovirus Library Synthesis

Researchers pursuing broad-spectrum antirhinovirus agents can utilize 1998-63-6 as the core scaffold for generating 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purine libraries, following the validated two-step alkylation-amination protocol that has produced derivatives with IC50 values as low as 0.03 μM against serotype 1B [1]. The 2-CF3 substitution is essential for the antiviral potency observed in this series; substitution with non-fluorinated or 8-CF3 isomers has not yielded comparable activity profiles in published SAR studies .

Kinase Inhibitor Scaffold

The 2-trifluoromethyl group in 1998-63-6 enhances metabolic stability and modulates electron density at the purine core, making it a preferred starting material for kinase inhibitor discovery programs targeting CDKs, GSK3β, and FAK [1]. The predicted pKa of 5.55 indicates predominantly neutral species at physiological pH, facilitating passive membrane diffusion and target engagement in intracellular kinase assays . Procurement of the 2-CF3 isomer ensures the electronic and steric profile matches that of literature-validated kinase inhibitor chemotypes [2].

PNP Probe Development

With a characterized PNP IC50 of 1330 nM, 6-chloro-2-(trifluoromethyl)-9H-purine serves as a baseline inhibitor scaffold for medicinal chemistry optimization of PNP-targeted therapeutics [1]. The radiometric assay data provide a reproducible benchmark for SAR studies; researchers can use this compound as a reference standard to validate assay conditions and compare the potency of newly synthesized analogs . The 2-CF3 orientation places the trifluoromethyl group in proximity to the active site's purine-binding pocket, a binding mode not replicated by the 8-CF3 positional isomer [2].

Application
Selection Property
Validation Focus
Antirhinovirus library synthesis
2-CF₃ scaffold with established derivatization route
Replicate N9-alkylation/C6-amination; confirm antiviral IC₅₀ in replication assay
Kinase inhibitor discovery
Electron-withdrawing CF₃ for metabolic stability
Evaluate target engagement in kinase panel and intracellular assays
PNP inhibitor SAR studies
Characterized baseline PNP inhibition
Validate radiometric assay conditions; benchmark analog potency

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